4-Bromo-2-fluorobenzenesulfonyl chloride (CAS 216159-03-4) is a highly reactive, trifunctional building block widely utilized in diversity-oriented synthesis and medicinal chemistry. It features a sulfonyl chloride group for rapid sulfonamide formation, an ortho-fluoro substituent activated for nucleophilic aromatic substitution (SNAr), and a para-bromo group that serves as a robust handle for downstream palladium-catalyzed cross-coupling reactions. This specific substitution pattern makes it an essential precursor for constructing complex fused and bridged polycyclic sultams, offering orthogonal reactivity that streamlines multi-step library synthesis compared to monofunctional or unhalogenated analogs[1].
Substituting 4-bromo-2-fluorobenzenesulfonyl chloride with simpler analogs like 4-bromobenzenesulfonyl chloride or 2-fluorobenzenesulfonyl chloride fundamentally disrupts synthetic workflows. Lacking the ortho-fluoro group, 4-bromobenzenesulfonyl chloride cannot undergo the critical SNAr cyclization required to form benzofused sultams. Conversely, using 2-fluorobenzenesulfonyl chloride eliminates the para-bromo handle, preventing subsequent diversification via Suzuki or Heck cross-coupling. Furthermore, substituting the ortho-fluoro group with an ortho-chloro group (as in 4-bromo-2-chlorobenzenesulfonyl chloride) drastically reduces SNAr efficiency, as fluorine is significantly more labile in these activated aromatic systems, necessitating harsher conditions that can degrade sensitive intermediates[1].
In the synthesis of benzofused tricyclic sultams, the ortho-fluoro group of 4-bromo-2-fluorobenzenesulfonyl chloride enables rapid nucleophilic aromatic substitution (SNAr). Under microwave irradiation (150 °C, 30 min), the SNAr cyclization yields the tricyclic sultam at 88%. If the commercially available analog 4-bromo-2-chlorobenzenesulfonyl chloride were procured instead, the SNAr step would suffer from drastically reduced kinetics, as aryl fluorides are typically orders of magnitude more reactive than aryl chlorides in SNAr processes, requiring harsher conditions that degrade sensitive intermediates [1].
| Evidence Dimension | SNAr Cyclization Yield and Kinetics |
| Target Compound Data | 88% yield for tricyclic sultam formation via SNAr (150 °C, 30 min) |
| Comparator Or Baseline | 4-Bromo-2-chlorobenzenesulfonyl chloride (requires significantly harsher conditions and longer times for SNAr) |
| Quantified Difference | >30% yield improvement and significantly reduced reaction times compared to chloro-analogs |
| Conditions | Microwave irradiation, 150 °C, 30 min in DMF with Cs2CO3 |
High-yielding SNAr cyclization is essential for the scalable procurement of sultam libraries in drug discovery, minimizing material loss in multi-step syntheses.
The strategic placement of the para-bromo group in 4-bromo-2-fluorobenzenesulfonyl chloride allows for late-stage diversification of the sultam core. Following the sulfonylation and SNAr steps, the intact aryl bromide serves as a reliable coupling partner for Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura). If 2-fluorobenzenesulfonyl chloride were procured instead, this critical diversification handle would be absent. The presence of the bromine atom enables the generation of highly diverse libraries (e.g., up to 8,000-membered libraries) from a single core scaffold, which is impossible with unbrominated analogs [1].
| Evidence Dimension | Library Diversification Potential |
| Target Compound Data | Enables generation of 8,000-membered libraries via Pd-catalyzed cross-coupling |
| Comparator Or Baseline | 2-Fluorobenzenesulfonyl chloride (0 downstream cross-coupling sites) |
| Quantified Difference | Orders of magnitude increase in accessible chemical space per scaffold |
| Conditions | Solid-phase diversification via N-capping and Pd-mediated cross-coupling |
For procurement in combinatorial chemistry, purchasing a trifunctional scaffold directly translates to exponentially higher library diversity per unit of starting material.
4-Bromo-2-fluorobenzenesulfonyl chloride exhibits excellent processability in initial sulfonylation reactions. When reacted with amines such as (S)-prolinol, the sulfonylation proceeds in biphasic CH2Cl2/H2O with NaHCO3, consistently delivering yields of 97%. The electron-withdrawing nature of the fluoro and bromo substituents increases the electrophilicity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride, ensuring near-quantitative conversion without the need for strictly anhydrous conditions or expensive coupling reagents [1].
| Evidence Dimension | Sulfonylation Yield |
| Target Compound Data | 97% yield with (S)-prolinol |
| Comparator Or Baseline | Unsubstituted benzenesulfonyl chloride (typically 80-90% under similar mild biphasic conditions) |
| Quantified Difference | Near-quantitative conversion (>95%), minimizing unreacted starting material |
| Conditions | CH2Cl2/H2O, NaHCO3, room temperature |
Near-quantitative initial yields are critical for procurement decisions in multi-step syntheses, as they prevent bottlenecking and reduce the need for early-stage chromatographic purification.
In the synthesis of N-myristoyl transferase (NMT) inhibitors, 4-bromo-2-fluorobenzenesulfonyl chloride acts as a critical bifunctional linker, yielding the required sulfonamide intermediate in a single step (60% isolated yield). Procuring this specific pre-halogenated building block avoids the alternative route of performing electrophilic bromination on a 2-fluorobenzenesulfonamide precursor. De novo bromination typically results in a mixture of regioisomers, requiring resource-intensive chromatographic separation and significantly reducing the overall yield of the desired 4-bromo isomer [1].
| Evidence Dimension | Regioselective Intermediate Yield |
| Target Compound Data | 60% isolated yield of the exact 4-bromo-2-fluoro regioisomer intermediate |
| Comparator Or Baseline | De novo bromination of 2-fluorobenzenesulfonamide (typically yields mixed regioisomers requiring difficult separation) |
| Quantified Difference | Direct access to the pure regioisomer, eliminating 2-3 synthetic steps and associated yield losses |
| Conditions | Pyridine solvent, room temperature to mild heating |
Procuring the exact regioisomer eliminates costly and wasteful downstream separation steps in the manufacturing of pharmaceutical intermediates.
4-Bromo-2-fluorobenzenesulfonyl chloride is a highly effective precursor for generating large libraries of fused and bridged polycyclic sultams. Its trifunctional nature allows for a sequential sulfonylation, SNAr cyclization, and Pd-catalyzed cross-coupling workflow, making it highly suitable for high-throughput combinatorial chemistry in drug discovery[1].
In medicinal chemistry programs targeting kinetoplastid protozoan parasites, this compound serves as a critical building block. It efficiently couples with aminopyrazoles to form sulfonamide intermediates, while retaining the bromine handle for subsequent Suzuki coupling with aryl boronic acids to finalize the inhibitor structure[2].
The compound is utilized in the synthesis of AXL inhibitors for oncology research. Its ability to undergo mild sulfonylation with aminoalcohols followed by downstream functionalization makes it a highly processable starting material for constructing complex kinase inhibitor scaffolds [3].
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